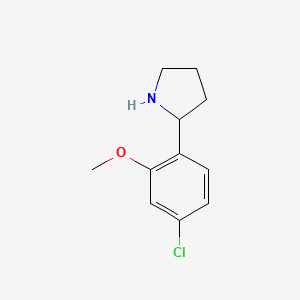
2-(4-Chloro-2-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methoxyphenyl)pyrrolidine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)pyrrolidine: Similar structure but lacks the chloro group, which may affect its reactivity and biological activity.
Pyrrolidine-2,5-dione: A versatile scaffold with different substitution patterns, leading to varied biological profiles.
Prolinol: Another pyrrolidine derivative with different functional groups, used in different applications.
Uniqueness: 2-(4-Chloro-2-methoxyphenyl)pyrrolidine is unique due to the presence of both chloro and methoxy groups, which influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Biological Activity
2-(4-Chloro-2-methoxyphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its anti-cancer and anti-bacterial effects.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of pyrrolidine derivatives through various reactions such as Mannich-type reactions. These methods allow for the introduction of diverse functional groups that can enhance biological activity.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anti-cancer properties. For instance, a study reported that certain pyrrolidine-1-carboxamides showed in vitro anti-cancer activity against M-Hela tumor cell lines, with some compounds exhibiting double the efficacy of tamoxifen, a standard cancer treatment .
Table 1: Anti-Cancer Activity of Pyrrolidine Derivatives
| Compound | IC50 (μM) | Reference |
|---|---|---|
| This compound | TBD | |
| Tamoxifen | TBD | |
| Pyrrolidine-1-carboxamide A | <50 | |
| Pyrrolidine-1-carboxamide B | <25 |
In vivo studies using murine models have shown that these compounds can significantly increase survival rates and life span . The mechanisms underlying these effects are believed to involve apoptosis induction and cell cycle arrest.
Anti-Bacterial Activity
In addition to anti-cancer properties, this compound has been evaluated for its anti-bacterial activity. Certain pyrrolidine derivatives have been found to effectively suppress bacterial biofilm growth, suggesting their potential use in treating infections caused by biofilm-forming bacteria .
Table 2: Anti-Bacterial Efficacy of Pyrrolidine Derivatives
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Studies on similar pyrrolidine derivatives indicate that modifications at the aromatic ring and nitrogen atom can significantly alter potency and selectivity against cancer cells and bacteria .
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Cancer Cell Lines : A specific derivative was tested against various cancer cell lines, showing IC50 values significantly lower than those of established chemotherapeutics.
- Biofilm Formation Inhibition : Another study focused on the ability of pyrrolidine derivatives to inhibit biofilm formation in Staphylococcus aureus, demonstrating effective MIC values that suggest clinical relevance.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-7-8(12)4-5-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |
InChI Key |
XSEXUMQMWXDMTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















